Canagliflozin Defluoro Impurity

Description

Properties

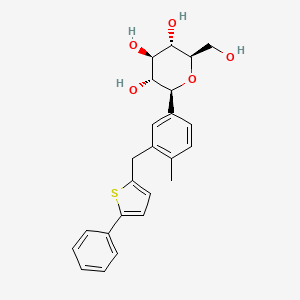

IUPAC Name |

(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-[4-methyl-3-[(5-phenylthiophen-2-yl)methyl]phenyl]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O5S/c1-14-7-8-16(24-23(28)22(27)21(26)19(13-25)29-24)11-17(14)12-18-9-10-20(30-18)15-5-3-2-4-6-15/h2-11,19,21-28H,12-13H2,1H3/t19-,21-,22+,23-,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPBUBXAMCHQTN-ZXGKGEBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842133-16-8 |

Source

|

| Record name | Desfluoro canagliflozin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0842133168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESFLUORO CANAGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2X6T2GQ6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Formation Mechanism of Canagliflozin Defluoro Impurity

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the formation mechanism of the defluoro impurity of Canagliflozin, a critical process-related impurity encountered during the synthesis of this sodium-glucose co-transporter 2 (SGLT2) inhibitor. A deep understanding of impurity formation is paramount in drug development and manufacturing to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document elucidates the chemical origins of the defluoro impurity, detailing the specific synthetic step and the underlying reaction mechanism responsible for its generation. Furthermore, this guide presents a systematic approach to investigating and controlling the formation of this impurity through carefully designed experimental protocols and robust analytical monitoring. By synthesizing mechanistic insights with practical, field-proven methodologies, this guide serves as an essential resource for researchers and professionals dedicated to the robust process development and manufacturing of Canagliflozin.

Introduction: The Significance of Impurity Profiling in Drug Synthesis

In the landscape of pharmaceutical development, the adage "the process defines the product" holds profound significance. The synthetic route employed to manufacture an active pharmaceutical ingredient (API) invariably influences its purity profile. Process-related impurities, which arise from starting materials, intermediates, reagents, and side reactions, are of particular concern as they can impact the safety and efficacy of the final drug product.[1][2] The diligent identification, characterization, and control of these impurities are therefore mandated by regulatory agencies worldwide and form a cornerstone of robust drug development.[3]

Canagliflozin, a potent and selective SGLT2 inhibitor, is no exception. During its multi-step synthesis, a number of process-related impurities can be generated. Among these, the Canagliflozin Defluoro Impurity (formally named (1S)-1,5-anhydro-1-C-(3-((5-(phenyl)-2-thienyl)methyl)-4-methylphenyl)-D-glucitol) has been identified as a critical process impurity that warrants careful control. This guide will provide an in-depth exploration of the formation mechanism of this specific impurity, offering a blend of theoretical understanding and practical guidance for its mitigation.

Unraveling the Genesis of the Defluoro Impurity: A Process-Related Challenge

The Canagliflozin Defluoro Impurity is not a degradation product but rather a process-related impurity that is formed during a specific step in the synthesis of a key intermediate. Investigations into the impurity profile of Canagliflozin have revealed that the defluorination of the 2-(4-fluorophenyl)thiophene moiety occurs in the presence of a strong base, namely n-butyl lithium (n-BuLi).[4] This reaction typically takes place during the coupling of the lithiated thiophene derivative with the protected glucopyranose ring system.

The overall synthetic strategy for Canagliflozin often involves the preparation of a C-aryl glucoside, where the aryl portion is a substituted phenyl ring connected to a thiophene moiety. A common approach involves the synthesis of 2-(4-fluorophenyl)thiophene, which is then elaborated to the final drug molecule. It is within this synthetic sequence that the formation of the defluoro impurity is observed.

The Core Mechanism: n-Butyl Lithium-Mediated Defluorination

The formation of the Canagliflozin Defluoro Impurity is a direct consequence of the high reactivity of n-butyl lithium, a potent organolithium reagent widely used in organic synthesis as a strong base and a nucleophile.[5] The proposed mechanism for the defluorination of the 2-(4-fluorophenyl)thiophene intermediate involves a benzyne-type intermediate or a direct nucleophilic aromatic substitution.

Proposed Electron-Pushing Mechanism

A plausible mechanism for the n-BuLi mediated defluorination of the 2-(4-fluorophenyl)thiophene intermediate is depicted below. This mechanism is based on the known reactivity of organolithium reagents with aryl fluorides.

Step 1: Deprotonation at the Ortho Position

The process is initiated by the deprotonation of the aromatic ring at the position ortho to the fluorine atom by n-butyl lithium. The acidity of this proton is enhanced by the electron-withdrawing nature of the fluorine atom.

Step 2: Elimination of Lithium Fluoride and Formation of a Benzyne Intermediate

The resulting ortho-lithiated species is unstable and readily eliminates lithium fluoride (LiF) to form a highly reactive benzyne intermediate.

Step 3: Nucleophilic Attack by n-Butyl Lithium

The benzyne intermediate is then attacked by another molecule of n-butyl lithium, which acts as a nucleophile. This attack can occur at either of the two carbons of the triple bond.

Step 4: Protonation

Finally, the resulting aryl lithium species is protonated during the aqueous work-up of the reaction to yield the defluorinated thiophene derivative.

This defluorinated intermediate then proceeds through the subsequent steps of the Canagliflozin synthesis, ultimately leading to the formation of the Canagliflozin Defluoro Impurity.

Visualizing the Defluorination Pathway

The following diagram illustrates the proposed mechanistic pathway for the formation of the defluorinated intermediate.

Caption: Proposed mechanism for n-BuLi mediated defluorination.

Experimental Investigation and Control Strategies

A systematic investigation into the formation of the defluoro impurity is crucial for developing effective control strategies. A well-designed experimental protocol allows for the identification of critical process parameters (CPPs) that influence the rate and extent of the defluorination reaction.

A Self-Validating Experimental Protocol

The following experimental protocol is designed to systematically evaluate the impact of key reaction parameters on the formation of the Canagliflozin Defluoro Impurity. The protocol is structured to be self-validating by including control experiments and systematic variations of parameters.

Objective: To determine the influence of temperature, stoichiometry of n-butyl lithium, and reaction time on the formation of the defluoro impurity during the synthesis of the key thiophene intermediate.

Materials:

-

2-(4-fluorophenyl)thiophene

-

n-Butyl lithium (solution in hexanes, accurately titrated)

-

Anhydrous tetrahydrofuran (THF)

-

Quenching agent (e.g., saturated aqueous ammonium chloride)

-

Internal standard for HPLC analysis

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 290 nm)[6][7]

Experimental Setup:

A multi-well parallel reactor or a series of identical round-bottom flasks equipped with magnetic stirrers, nitrogen inlets, and temperature probes.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 2-(4-fluorophenyl)thiophene in anhydrous THF of a known concentration.

-

Reaction Setup: In each reactor well or flask, under a nitrogen atmosphere, add a precise volume of the 2-(4-fluorophenyl)thiophene stock solution.

-

Temperature Control: Equilibrate the reactors to the desired temperatures as outlined in the experimental design table below.

-

n-BuLi Addition: Add the specified equivalents of n-butyl lithium solution dropwise to each reactor while maintaining the desired temperature.

-

Reaction Monitoring: Allow the reactions to proceed for the specified time.

-

Quenching: At the end of the reaction time, quench each reaction by the addition of a saturated aqueous ammonium chloride solution.

-

Sample Preparation for HPLC Analysis: To each quenched reaction mixture, add a known amount of an internal standard. Extract the organic components with a suitable solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent. Dissolve the residue in a known volume of HPLC mobile phase.

-

HPLC Analysis: Inject the prepared samples into the HPLC system. Quantify the amount of starting material, the desired product (if applicable in the context of a subsequent reaction), and the defluoro impurity relative to the internal standard.[8]

Experimental Design: A Factorial Approach

A factorial design of experiments is recommended to efficiently study the main effects and interactions of the chosen parameters.

| Experiment | Temperature (°C) | n-BuLi (Equivalents) | Time (hours) |

| 1 (Control) | -78 | 1.0 | 1 |

| 2 | -78 | 1.5 | 1 |

| 3 | -78 | 1.0 | 2 |

| 4 | -78 | 1.5 | 2 |

| 5 | -40 | 1.0 | 1 |

| 6 | -40 | 1.5 | 1 |

| 7 | -40 | 1.0 | 2 |

| 8 | -40 | 1.5 | 2 |

| 9 (Center Point) | -59 | 1.25 | 1.5 |

Data Presentation: The results from the HPLC analysis should be tabulated to clearly show the percentage of the defluoro impurity formed under each set of conditions.

| Experiment | Temperature (°C) | n-BuLi (Equivalents) | Time (hours) | Defluoro Impurity (%) |

| 1 | -78 | 1.0 | 1 | [Experimental Result] |

| 2 | -78 | 1.5 | 1 | [Experimental Result] |

| ... | ... | ... | ... | ... |

Causality Behind Experimental Choices and Expected Outcomes

-

Temperature: Lower temperatures (e.g., -78 °C) are expected to significantly reduce the rate of the defluorination side reaction. The formation of the benzyne intermediate is an elimination reaction that is generally favored at higher temperatures. By keeping the temperature low, the stability of the ortho-lithiated species is increased, favoring the desired subsequent reaction over elimination.

-

Stoichiometry of n-Butyl Lithium: Using an excess of n-butyl lithium is likely to increase the formation of the defluoro impurity. The excess base can more effectively promote the initial deprotonation and can also act as the nucleophile to trap the benzyne intermediate. Precise control of the stoichiometry is therefore critical.

-

Reaction Time: Longer reaction times may lead to an increased accumulation of the defluoro impurity, especially at higher temperatures where the side reaction is more competitive.

By systematically varying these parameters, a design space can be established where the formation of the defluoro impurity is minimized to an acceptable level.

The Role of Palladium Catalysts: A Secondary Consideration

While the primary formation mechanism of the defluoro impurity in the context of Canagliflozin synthesis is attributed to the use of a strong base, it is prudent to consider the potential for palladium-catalyzed defluorination, especially if palladium-based cross-coupling reactions are employed in the synthesis of the 2-(4-fluorophenyl)thiophene intermediate.[9][10] Unwanted defluorination can be a side reaction in Suzuki and other palladium-catalyzed cross-coupling reactions involving fluoroarenes, although it is generally less common than with other halogens.[11] The mechanism of palladium-catalyzed C-F bond activation is complex and can involve oxidative addition of the C-F bond to a low-valent palladium species.[12] However, in the specific case of the Canagliflozin defluoro impurity, the strong evidence points towards the n-BuLi mediated pathway as the principal contributor.

Analytical Methodologies for Monitoring and Quantification

Robust analytical methods are essential for the detection and quantification of the Canagliflozin Defluoro Impurity. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

HPLC Method Parameters

A typical reversed-phase HPLC method for the analysis of Canagliflozin and its impurities would involve:

-

Column: A C18 stationary phase is commonly used.[6]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where both Canagliflozin and the defluoro impurity have significant absorbance, typically around 290 nm.

-

Quantification: Quantification is achieved by comparing the peak area of the impurity to that of a reference standard of known concentration. The use of a relative response factor (RRF) is recommended for accurate quantification, especially at low levels.

Forced Degradation Studies

Forced degradation studies are a regulatory requirement and provide valuable information about the stability of the drug substance and the potential for degradant formation. While the defluoro impurity is primarily process-related, subjecting Canagliflozin to various stress conditions (acidic, basic, oxidative, photolytic, and thermal) can help to confirm that it is not a significant degradation product under normal storage conditions.[13] Studies have shown that Canagliflozin is susceptible to degradation under certain stress conditions, but the formation of the defluoro impurity is not typically reported as a major degradation pathway.[13]

Conclusion and Recommendations

The formation of the Canagliflozin Defluoro Impurity is a well-defined process-related event, primarily driven by the use of n-butyl lithium during the synthesis of a key thiophene intermediate. The proposed mechanism, involving an ortho-deprotonation followed by the formation of a benzyne intermediate, provides a solid theoretical framework for understanding its genesis.

To effectively control the levels of this impurity, the following recommendations are crucial for drug development professionals:

-

Process Optimization: The reaction step involving n-butyl lithium should be carefully optimized. Maintaining a low reaction temperature (ideally -78 °C or below) and using a stoichiometric amount of n-butyl lithium are critical to minimize the defluorination side reaction.

-

Rigorous Analytical Monitoring: A validated, stability-indicating HPLC method should be employed for the routine monitoring of the defluoro impurity in both the intermediate and the final API.

-

Impurity Specification: A stringent specification for the defluoro impurity should be established based on toxicological data and regulatory guidelines.

By integrating a thorough understanding of the formation mechanism with robust process controls and analytical methodologies, the presence of the Canagliflozin Defluoro Impurity can be effectively managed, ensuring the consistent production of high-quality Canagliflozin.

References

-

Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. (2023). PubMed Central. [Link]

-

Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. (n.d.). Advances in Pharmacology and Pharmacy. [Link]

-

An Experimental Design Approach for Impurity Profiling of Valacyclovir-Related Products by RP-HPLC. (2016). PubMed Central. [Link]

-

Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study. (n.d.). UPSpace. [Link]

-

Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. (2021). PubMed Central. [Link]

-

The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. (2016). Accounts of Chemical Research. [Link]

-

Electrochemically promoted defluorinative sulfoximination and fluorosulfonylation of non-activated aryl fluorides at room temperature. (n.d.). Chemical Science. [Link]

-

Simultaneous Quantitative Analysis of Polymorphic Impurities in Canagliflozin Tablets Utilizing Near-Infrared Spectroscopy and Partial Least Squares Regression. (n.d.). MDPI. [Link]

-

Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. (2021). ResearchGate. [Link]

-

An Experimental Design Approach for Impurity Profiling of Valacyclovir-Related Products by RP-HPLC. (2016). ResearchGate. [Link]

-

Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Development and Validation of HPLC Method for Determination of Trace Level Potential Genotoxic Hydroperoxide Impurity in Canagli. (n.d.). ResearchGate. [Link]

-

Palladium catalysed Suzuki reactions of fluoroarenes. (2009). ResearchGate. [Link]

-

Synthesis and Characterization of Potential Impurities of Canagliflozin. (2017). ResearchGate. [Link]

-

Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. (2005). ResearchGate. [Link]

-

Electronically Ambivalent Hydrodefluorination of Aryl‐CF3 groups enabled by Electrochemical Deep‐Reduction on a Ni Cathode. (n.d.). PubMed Central. [Link]

-

Palladium-Catalyzed Hydrodefluorination of Fluoroarenes. (2017). ResearchGate. [Link]

-

Development and Validation of Stability-Indicatiting HPLC method for Determination of Related Substances in Dabigatran Etexilate. (2017). IOSR Journal. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI. [Link]

-

Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass. [Link]

-

An exploratory and mechanistic study of the defluorination of an (aminofluorophenyl)oxazolidinone: SN1(Ar) vs. SR+N1(Ar) mechanism. (n.d.). Organic & Biomolecular Chemistry. [Link]

-

Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

-

A Validated Stability-Indicating RP-HPLC Method for the Estimation of Canagliflozin and its Impurities in Pharmaceutical Dosage Forms. (2020). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. (2009). MIT Open Access Articles. [Link]

-

Development and Validation of an RP-HPLC Method for Estimation of Canagliflozin (Invokana) in Pharmaceutical Dosage Form. (2023). Journal of Molecular Science. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Been researching a synthesis, please can someone outline the mechanism for this step & are the butyllithium and thf reactants or used to dissolve the reactants or something. (2018). Reddit. [Link]

-

Synthesis of Functionalized Aryl Fluorides Using Organolithium Reagents in Flow Microreactors. (2013). Sci-Hub. [Link]

-

Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). (2020). YouTube. [Link]

-

Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. (2022). MDPI. [Link]

-

Palladium-Catalyzed Hydrodefluorination of Fluoroarenes. (2021). Organic Syntheses. [Link]

-

Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. (2006). PubMed. [Link]

-

Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature. (2019). PubMed. [Link]

-

Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. (2021). ResearchGate. [Link]

-

Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes. (2019). PubMed. [Link]

-

ANALYSIS OF CANAGLIFLOZIN, REVIEW. (2017). World Journal of Pharmaceutical Research. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]

- 3. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]

- 4. Room Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jmolecularsci.com [jmolecularsci.com]

- 8. ijpsr.com [ijpsr.com]

- 9. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. iosrjournals.org [iosrjournals.org]

Navigating the Labyrinth: A Technical Guide to Regulatory Limits for Canagliflozin Impurities

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Purity in Modern Therapeutics

In the landscape of modern drug development, the pursuit of therapeutic efficacy is inextricably linked to the assurance of safety. For a potent and widely prescribed molecule like canagliflozin, a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and product quality.[1][2] This technical guide, born from a synthesis of regulatory guidelines and empirical data, aims to provide an in-depth understanding of the principles and practices governing the control of canagliflozin impurities. Our narrative will eschew rigid templates, instead focusing on a logical progression from the foundational regulatory framework to the practical application of these principles in the lifecycle of canagliflozin. We will delve into the causality behind analytical choices and the self-validating systems required for robust impurity control, grounded in authoritative references.

The Regulatory Bedrock: A Harmonized Approach to Impurity Control

The control of impurities in new drug substances and products is a globally harmonized effort, spearheaded by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The primary documents governing this space are ICH Q3A(R2): Impurities in New Drug Substances and ICH Q3B(R2): Impurities in New Drug Products .[3][4] These guidelines establish a rational framework for the reporting, identification, and qualification of impurities, based on the maximum daily dose (MDD) of the drug.

The Three Pillars of Impurity Thresholds

The ICH guidelines introduce three critical thresholds that dictate the level of scrutiny an impurity must undergo:

-

Reporting Threshold: The level at or above which an impurity must be reported in a regulatory submission.

-

Identification Threshold: The level at or above which an impurity's structure must be elucidated.

-

Qualification Threshold: The level at or above which an impurity must be justified from a safety perspective, typically through toxicological studies.

These thresholds are not arbitrary; they are risk-based and directly correlated with the patient's daily exposure to the drug. For canagliflozin, with a maximum daily dose of 300 mg, the applicable thresholds from ICH Q3A and Q3B can be determined.[5][6]

Calculating the Thresholds for Canagliflozin

Given the MDD of 300 mg for canagliflozin, which falls into the ">100 mg - 2 g" category in the ICH guidelines, the following thresholds apply for both the drug substance and the drug product:

| Threshold Type | ICH Guideline | Threshold for Canagliflozin (MDD > 100 mg - 2 g) |

| Reporting | Q3A(R2) / Q3B(R2) | 0.05% |

| Identification | Q3A(R2) / Q3B(R2) | 0.10% or 1.0 mg TDI, whichever is lower |

| Qualification | Q3A(R2) / Q3B(R2) | 0.15% or 1.0 mg TDI, whichever is lower |

TDI: Total Daily Intake

This table serves as the foundational framework for any discussion on canagliflozin impurity control. It dictates the analytical sensitivity required and the subsequent actions to be taken when an impurity is detected at a certain level.

The Canagliflozin Impurity Landscape: A Universe of Molecular Aberrations

Impurities in canagliflozin can arise from two primary sources: the manufacturing process (process-related impurities) and the degradation of the drug substance over time (degradation products). A thorough understanding of these impurities is crucial for developing effective control strategies.

Process-Related Impurities: Echoes of Synthesis

The synthetic route to canagliflozin, a complex C-glycosyl compound, involves multiple steps and reagents, each with the potential to introduce impurities. These can include unreacted starting materials, intermediates, by-products, and reagents. While specific synthetic pathways are proprietary, the scientific literature and patents allude to several potential process-related impurities.[1]

A logical workflow for managing process-related impurities is essential:

Caption: Oxidative degradation of the canagliflozin thiophene ring.

A Compendium of Known Canagliflozin Impurities

Based on publicly available information from scientific literature and suppliers of reference standards, a number of impurities have been identified. It is crucial to note that the presence and levels of these impurities can vary significantly depending on the specific manufacturing process.

| Impurity Name/Type | Classification | Potential Origin |

| Canagliflozin 1-Epimer | Process-Related | Isomerization during synthesis |

| Canagliflozin Dimer | Process-Related/Degradation | Side reaction during synthesis or degradation |

| Canagliflozin Ring Opening Impurity | Degradation | Hydrolysis of the glycosidic bond |

| (R)-Cangliflozin Furanose impurity | Process-Related | Isomeric by-product |

| (S)-Canagliflozin Furanose Impurity | Process-Related | Isomeric by-product |

| Canagliflozin Desfluoro Impurity | Process-Related | Impurity in starting material |

| Thiophene Oxide Derivative | Degradation | Oxidation of the thiophene ring |

| Hydroperoxide and Sulfone Impurities | Degradation | Oxidative degradation [7] |

This table is not exhaustive but represents some of the commonly discussed impurities. The official monographs of the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) should be consulted for the definitive list of specified impurities and their official limits. As of the time of this writing, a dedicated monograph for canagliflozin in these pharmacopoeias is not publicly available, though reference standards for impurities are mentioned by suppliers in the context of EP and USP. [4][8]

The Analytical Arsenal: Detecting and Quantifying the Unseen

The ability to accurately detect and quantify impurities at levels dictated by the ICH thresholds is paramount. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is the workhorse analytical technique in this domain.

Method Development and Validation: A Self-Validating System

A robust, stability-indicating HPLC method is the cornerstone of impurity control. The development and validation of such a method must adhere to the principles of scientific integrity and trustworthiness.

Step-by-Step Methodology for a Stability-Indicating HPLC Method:

-

Column and Mobile Phase Selection: A reversed-phase C18 column is commonly employed. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) in a gradient elution mode to achieve optimal separation of the parent drug from its impurities.

-

Forced Degradation Studies: The drug substance is subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. This is a critical step to ensure the method is "stability-indicating," meaning it can separate and quantify the active pharmaceutical ingredient (API) in the presence of its degradants.

-

Method Optimization: Parameters such as mobile phase composition, gradient profile, flow rate, and column temperature are systematically adjusted to achieve adequate resolution between all peaks of interest.

-

Method Validation: The optimized method is then rigorously validated according to ICH Q2(R1) guidelines. This involves demonstrating its specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Caption: Workflow for HPLC method development and validation.

Qualification of Impurities: Bridging Chemistry and Toxicology

When an impurity in a new drug substance or product exceeds the qualification threshold, a comprehensive safety assessment is required. The goal of qualification is to establish the biological safety of the impurity at the observed level.

The qualification process can follow several pathways:

-

Literature Review: If the impurity is a known human metabolite or has been adequately studied and found to be safe at the proposed level, this data can be used for qualification.

-

Toxicological Studies: If sufficient data is not available, toxicological studies on the impurity itself may be necessary. These studies are designed to assess the potential genotoxicity, general toxicity, and other relevant endpoints.

-

Bridging Studies: In some cases, data from toxicological studies on the drug substance containing a representative amount of the impurity can be used to qualify the impurity.

The decision-making process for the identification and qualification of an impurity is systematically outlined in the ICH guidelines.

Conclusion: A Commitment to Unwavering Quality

The control of impurities in canagliflozin is a multifaceted discipline that requires a deep understanding of organic chemistry, analytical science, and regulatory affairs. This guide has provided a framework for navigating the complexities of this field, from the foundational ICH guidelines to the practical aspects of impurity identification and control. As drug development professionals, our commitment to patient safety necessitates a proactive and scientifically sound approach to impurity management. By embracing the principles of expertise, trustworthiness, and authoritative grounding, we can ensure that the therapeutic benefits of canagliflozin are delivered with the highest standards of quality and safety.

References

Sources

- 1. CN114181270B - Canagliflozin impurities, methods of preparation and removal - Google Patents [patents.google.com]

- 2. Canagliflozin | C24H25FO5S | CID 24812758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. ema.europa.eu [ema.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. tlcpharma.com [tlcpharma.com]

Methodological & Application

Application Notes and Protocols: Preparation and Certification of Canagliflozin Defluoro Impurity Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality

In the development and manufacturing of active pharmaceutical ingredients (APIs), the identification, quantification, and control of impurities are of paramount importance to ensure the safety and efficacy of the final drug product. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate stringent control over impurities.[1] A well-characterized reference standard for each significant impurity is essential for the validation of analytical methods used for quality control and stability testing.[2]

Canagliflozin, a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, is a widely used therapeutic agent for type 2 diabetes. During its synthesis, various process-related impurities can be formed. One such critical process impurity is the Canagliflozin Defluoro Impurity , where the fluorine atom on the phenyl ring is absent. This application note provides a comprehensive guide for the preparation, purification, and characterization of the Canagliflozin Defluoro Impurity reference standard.

Generation of Canagliflozin Defluoro Impurity

The Canagliflozin Defluoro Impurity is primarily a process-related impurity. Its formation can occur during the synthesis of key intermediates of Canagliflozin. A plausible synthetic route to obtain this impurity involves a multi-step process, which can be undertaken in a laboratory setting to generate a sufficient quantity for reference standard preparation.

Proposed Synthetic Pathway

The synthesis of the defluoro impurity mirrors the initial steps of the Canagliflozin synthesis, with the key difference being the use of a non-fluorinated starting material. The general synthetic scheme can be conceptualized as a multi-step process involving the coupling of a thiophene derivative with a phenylacetic acid derivative, followed by a Friedel-Crafts acylation, reduction, and subsequent glycosylation.

A generalized synthetic approach can be outlined as follows:

Caption: Proposed synthetic workflow for Canagliflozin Defluoro Impurity.

Laboratory-Scale Synthesis Protocol

This protocol is a conceptualized procedure based on analogous chemical transformations described in the literature for Canagliflozin synthesis.[3]

Materials:

-

5-bromo-2-methylbenzoic acid

-

Thiophene

-

Oxalyl chloride

-

Aluminum chloride

-

Triethylsilane

-

Boron trifluoride etherate

-

Protected gluconolactone derivative

-

n-Butyllithium

-

Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran, Toluene)

-

Reagents for work-up and purification (e.g., sodium bicarbonate, brine, magnesium sulfate)

Procedure:

-

Synthesis of the Key Ketone Intermediate:

-

React 5-bromo-2-methylbenzoic acid with oxalyl chloride to form the corresponding acid chloride.

-

Perform a Friedel-Crafts acylation by reacting the acid chloride with thiophene in the presence of a Lewis acid like aluminum chloride to yield the ketone intermediate.

-

-

Reduction of the Ketone:

-

Reduce the ketone functionality using a reducing agent such as triethylsilane in the presence of a Lewis acid like boron trifluoride etherate.

-

-

Glycosylation:

-

In a separate reaction, protect the hydroxyl groups of a suitable gluconolactone derivative.

-

Couple the reduced intermediate with the protected gluconolactone. This step typically involves lithiation of the aromatic ring followed by reaction with the protected sugar.

-

-

Deprotection:

-

Remove the protecting groups from the sugar moiety to yield the final Canagliflozin Defluoro Impurity.

-

Purification of the Canagliflozin Defluoro Impurity

The crude product obtained from the synthesis will likely contain unreacted starting materials, by-products, and other impurities. A robust purification strategy is crucial to obtain a reference standard of high purity. A multi-step purification process involving column chromatography followed by preparative HPLC is recommended.

Purification Workflow

Caption: Multi-step purification process for the reference standard.

Preparative HPLC Protocol

Instrumentation:

-

Preparative High-Performance Liquid Chromatography system with a UV detector.

Chromatographic Conditions:

| Parameter | Recommended Value |

| Column | C18, 10 µm, 250 x 21.2 mm (or similar dimensions) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized based on analytical HPLC (e.g., 30-70% B over 30 min) |

| Flow Rate | 15-25 mL/min |

| Detection | 290 nm |

| Injection Volume | Dependent on concentration and column capacity |

| Column Temperature | Ambient |

Procedure:

-

Dissolve the enriched fractions from column chromatography in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Perform multiple injections onto the preparative HPLC system.

-

Collect the fractions corresponding to the main peak of the defluoro impurity.

-

Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified solid.

-

Dry the material under vacuum to remove residual solvents.

Characterization and Certification of the Reference Standard

A comprehensive characterization is necessary to confirm the identity, purity, and potency of the prepared reference standard. This involves a combination of spectroscopic and chromatographic techniques.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the proton environment of the molecule. The absence of signals in the fluorine-coupled region of the aromatic spectrum and the presence of an additional aromatic proton signal compared to Canagliflozin are key indicators.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass and elemental composition of the molecule, confirming the molecular formula C₂₄H₂₆O₅S.

-

LC-MS/MS: To study the fragmentation pattern, which can provide further structural confirmation.

Purity Determination

High-Performance Liquid Chromatography (HPLC):

-

A validated, stability-indicating HPLC method should be used to determine the purity of the reference standard. The purity is typically determined by area percentage.

Water Content:

-

Karl Fischer titration should be performed to determine the water content.

Residual Solvents:

-

Gas Chromatography (GC) with a headspace sampler should be used to quantify any residual solvents from the synthesis and purification process.

Potency Assignment: The potency of the reference standard is calculated by taking into account the purity, water content, and residual solvent content.

Potency (%) = Purity (HPLC) (%) x (100 - Water Content (%) - Residual Solvents (%)) / 100

Summary of Analytical Characterization Data

| Analytical Technique | Parameter | Specification |

| ¹H NMR & ¹³C NMR | Structure | Consistent with the proposed structure of Canagliflozin Defluoro Impurity |

| HRMS | Molecular Formula | C₂₄H₂₆O₅S |

| HPLC | Purity | ≥ 98.0% |

| Karl Fischer | Water Content | ≤ 1.0% |

| GC-HS | Residual Solvents | As per ICH Q3C guidelines |

| Assigned Potency | Reported on the Certificate of Analysis |

Application in Routine Analysis

The certified reference standard of Canagliflozin Defluoro Impurity is used for the following applications in a quality control laboratory:

-

Peak Identification: To confirm the identity of the defluoro impurity peak in the chromatograms of Canagliflozin API and drug product samples.

-

Method Validation: As a critical component in the validation of the analytical method for the determination of related substances, including specificity, linearity, accuracy, and precision.

-

Quantification: To accurately quantify the amount of the defluoro impurity in test samples.

Protocol for Preparation of Standard Solutions

-

Stock Standard Solution: Accurately weigh a suitable amount of the Canagliflozin Defluoro Impurity reference standard and dissolve it in a volumetric flask using a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.

-

Working Standard Solution: Further dilute the stock standard solution to a concentration relevant for the analysis (e.g., at the reporting threshold or specification limit).

System Suitability for HPLC Analysis

Before performing any sample analysis, the suitability of the chromatographic system must be verified. The system suitability parameters should be established during method validation and checked before each analytical run.

| Parameter | Acceptance Criteria |

| Tailing Factor | Not more than 2.0 |

| Theoretical Plates | Not less than 2000 |

| %RSD of Peak Area | Not more than 5.0% for six replicate injections |

| Resolution | Not less than 1.5 between the impurity and adjacent peaks |

These criteria ensure that the chromatographic system is performing adequately for the intended analysis, as per ICH Q2(R1) guidelines.[4][5][6][7][8]

References

-

Vichare, V., et al. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Advances in Pharmacology and Pharmacy, 10(3), 173-180. [Link]

-

Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. (2023). ACS Omega. [Link]

-

A validated stability indicating RP-HPLC method for estimation of canagliflozin in dosage form. (2015). ResearchGate. [Link]

-

Convenient synthesis of (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol. (2012). ResearchGate. [Link]

-

GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2. (2021). PMC. [Link]

-

ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]

-

Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. (2023). MDPI. [Link]

-

Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. [Link]

-

A validated LC-MS/MS method for the determination of canagliflozin, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, in a lower volume of rat plasma: application to pharmacokinetic studies in rats. (2016). PubMed. [Link]

- Solid forms of (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl). (2012).

- Canagliflozin impurities, methods of preparation and removal. (2022).

-

Development and Validation of Stability-Indicatiting HPLC method for Determination of Related Substances in Dabigatran Etexilate. (2017). IOSR Journal. [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2024). MDPI. [Link]

-

Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. (2017). ACS Publications. [Link]

-

REPRINT. (2017). ResearchGate. [Link]

-

ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. [Link]

-

Research on Enhancing the Solubility and Bioavailability of Canagliflozin Using Spray Drying Techniques with a Quality-by-Design Approach. (2024). PubMed Central. [Link]

-

Synthesis and Characterization of Potential Impurities of Canagliflozin. (2017). ResearchGate. [Link]

-

A Review of HPLC Method Development and Validation as per ICH Guidelines. (2020). Asian Journal of Pharmaceutical Analysis. [Link]

-

Characterization of forced degradation products of canagliflozine by liquid chromatography/quadrupole time-of-flight tandem mass spectrometry and in silico toxicity predictions. (2018). PubMed. [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2024). Preprints.org. [Link]

-

ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. [Link]

-

1H and 13C NMR characterization of new oleuropein aglycones. (1996). Journal of the Chemical Society, Perkin Transactions 1. [Link]

- (2s,3r,4r,5s,6r)-2-(4-chloro-3-benzylphenyl)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol derivatives for use in the treatment of diabetes. (2010).

-

Characterization of forced degradation products of canagliflozine by LC/QTOF/MS/MS and in silico toxicity predictions. (2018). ResearchGate. [Link]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. A validated LC-MS/MS method for the determination of canagliflozin, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, in a lower volume of rat plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. database.ich.org [database.ich.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 7. ajpaonline.com [ajpaonline.com]

- 8. scribd.com [scribd.com]

Application Notes & Protocols: Leveraging Canagliflozin Defluoro Impurity for Advanced Drug Metabolism Research

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Impurities in Elucidating Metabolic Fate

Canagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), widely prescribed for the management of type 2 diabetes mellitus.[1] A comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to its development, ensuring both safety and efficacy.[2] Drug metabolism studies are particularly critical for predicting pharmacokinetic variability, assessing the potential for drug-drug interactions (DDIs), and identifying metabolites that may contribute to the therapeutic or toxicological profile.[3][4]

Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have stringent guidelines regarding the characterization and control of impurities in drug substances and products.[5][6][7] Impurities, often viewed as unwanted byproducts of the manufacturing process, can, however, be repurposed as invaluable tools in research. The Canagliflozin Defluoro Impurity, a known process-related impurity formed during synthesis[8], represents such an opportunity.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of the Canagliflozin Defluoro Impurity in drug metabolism research. By comparing the metabolic fate of Canagliflozin with its defluoro analogue, researchers can gain deeper insights into its structure-metabolism relationships (SMRs), identify the specific roles of metabolizing enzymes, and potentially uncover novel metabolic pathways.

Foundational Knowledge: The Metabolic Profile of Canagliflozin

To effectively utilize the defluoro impurity as a research tool, one must first understand the established metabolic pathways of the parent drug, Canagliflozin.

-

Primary Pathway: O-Glucuronidation: The predominant metabolic route for Canagliflozin is O-glucuronidation, leading to the formation of two inactive metabolites, M5 and M7. This process is primarily catalyzed by the uridine diphosphate-glucuronosyltransferase (UGT) enzymes UGT1A9 and UGT2B4.[9][10]

-

Minor Pathway: Oxidative Metabolism: A much smaller fraction of Canagliflozin (~7%) undergoes oxidative metabolism mediated by the Cytochrome P450 (CYP) enzyme, CYP3A4.[9][10]

The fluorine atom on one of the phenyl rings of Canagliflozin is a key structural feature. In drug design, fluorine substitution is often used to block sites of metabolism, thereby improving a compound's metabolic stability and pharmacokinetic profile.[11] The absence of this fluorine atom in the impurity provides a unique chemical probe to investigate this principle directly.

The Scientific Premise: Using the Defluoro Impurity as a Mechanistic Probe

The core hypothesis for this work is that the absence of the electron-withdrawing fluorine atom on the phenyl ring will alter the metabolic profile of the molecule. This alteration can be leveraged to:

-

Map Regioselectivity: The now unsubstituted carbon atom on the phenyl ring becomes a potential site for CYP-mediated aromatic hydroxylation. Observing this new metabolic pathway for the impurity provides strong evidence that the fluorine atom in the parent drug actively blocks this specific metabolic route.

-

Elucidate Structure-Metabolism Relationships (SMRs): By comparing the rates of metabolism and the types of metabolites formed, researchers can quantify the impact of the fluorine atom on metabolic stability.

-

Aid in Metabolite Identification: The impurity can serve as a reference standard if it is discovered to be a metabolite itself, or its unique metabolic profile can help in the structural elucidation of unknown metabolites of the parent compound.[12]

Analytical Prerequisite: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The cornerstone of modern drug metabolism studies is LC-MS/MS, prized for its exceptional sensitivity and specificity in quantifying analytes within complex biological matrices.[13][14] A robust and validated analytical method is the self-validating foundation upon which all subsequent metabolic experiments are built.

Protocol 1: LC-MS/MS Method for Simultaneous Analysis

Objective: To develop a sensitive and specific LC-MS/MS method for the concurrent quantification of Canagliflozin, Canagliflozin Defluoro Impurity, and a stable isotope-labeled internal standard (SIL-IS) in a biological matrix (e.g., plasma, microsomal incubate).

Causality of Experimental Choices:

-

Protein Precipitation: This is a rapid and effective method for removing the majority of proteins from biological samples, which would otherwise interfere with the LC-MS analysis.[14]

-

Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for quantitative bioanalysis.[15] Because it has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same extraction variability and matrix effects, providing the most accurate correction and ensuring data integrity.[16][17]

-

Multiple Reaction Monitoring (MRM): This is a highly specific mass spectrometry technique that isolates a precursor ion and detects a specific product ion, significantly reducing background noise and enhancing sensitivity.

Step-by-Step Methodology:

-

Standard and Sample Preparation:

-

Prepare stock solutions (1 mg/mL) of Canagliflozin and Canagliflozin Defluoro Impurity in DMSO.

-

Prepare a separate stock solution of the SIL-IS (e.g., Canagliflozin-d4).

-

Create a series of calibration standards and quality control (QC) samples by spiking the analytes into the relevant biological matrix (e.g., pooled human plasma).

-

-

Sample Extraction (Protein Precipitation):

-

To 50 µL of sample (standard, QC, or unknown), add 150 µL of ice-cold acetonitrile containing the SIL-IS at a fixed concentration (e.g., 100 ng/mL).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new 96-well plate or autosampler vials for analysis.

-

-

LC-MS/MS Conditions:

-

LC System: A standard UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to separate the analytes from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Data Presentation: Example MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Canagliflozin | 462.1 | 267.1 | 25 |

| Canagliflozin Defluoro Impurity | 426.5 | 249.1 | 25 |

| Canagliflozin-d4 (SIL-IS) | 466.1 | 271.1 | 25 |

Visualization: Analytical Workflow

Caption: Workflow for LC-MS/MS sample preparation and analysis.

In Vitro Metabolism Protocols

In vitro assays provide a controlled environment to dissect specific metabolic pathways and are essential for early-stage ADME profiling.[4][18]

Protocol 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine and compare the intrinsic clearance (Clint) of Canagliflozin and its Defluoro Impurity.

Causality of Experimental Choices:

-

Human Liver Microsomes (HLM): HLM are subcellular fractions of the liver endoplasmic reticulum, which are highly enriched in key drug-metabolizing enzymes like CYPs and UGTs, making them an efficient and cost-effective model for initial metabolic stability screening.[19][20][21]

-

NADPH: This cofactor is essential for the catalytic activity of CYP enzymes. Incubations are run with and without NADPH to distinguish between CYP-mediated (Phase I) metabolism and other potential pathways.[22]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Thaw pooled HLM on ice.

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare an NADPH regenerating system solution or a stock solution of NADPH.

-

-

Incubation:

-

In a 96-well plate, pre-warm HLM (final concentration 0.5 mg/mL) and the test compound (Canagliflozin or Defluoro Impurity, final concentration 1 µM) in buffer for 5 minutes at 37°C.

-

Initiate the reaction by adding pre-warmed NADPH (final concentration 1 mM).

-

At specified time points (e.g., 0, 5, 15, 30, 45 minutes), aspirate an aliquot of the reaction mixture and quench it by adding it to ice-cold acetonitrile containing the SIL-IS (as described in Protocol 1).

-

-

Controls:

-

-NADPH Control: Run a parallel incubation without NADPH to assess non-CYP-mediated degradation.

-

Positive Controls: Include compounds with known metabolic rates (e.g., Verapamil for high clearance, Diazepam for low clearance) to validate the assay performance.[23]

-

-

Analysis:

-

Process the quenched samples as per Protocol 1.

-

Plot the natural log of the percentage of compound remaining versus time.

-

Calculate the half-life (t½) from the slope of the linear regression.

-

Calculate intrinsic clearance (Clint).

-

Data Presentation: Expected Results Table

| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |

| Verapamil (Positive Control) | < 10 | > 200 |

| Diazepam (Positive Control) | > 45 | < 20 |

| Canagliflozin | (Experimental Result) | (Calculated Result) |

| Canagliflozin Defluoro Impurity | (Experimental Result) | (Calculated Result) |

Visualization: Microsomal Stability Workflow

Caption: Workflow for the in vitro microsomal stability assay.

Protocol 3: CYP Reaction Phenotyping

Objective: To identify the specific CYP isoform(s) responsible for the oxidative metabolism of the Canagliflozin Defluoro Impurity.

Causality of Experimental Choices:

-

Selective Chemical Inhibitors: This is a widely used and practical approach where known selective inhibitors of specific CYP enzymes are co-incubated with the test compound.[24] A significant reduction in the metabolism of the test compound in the presence of an inhibitor points to the involvement of that specific CYP enzyme.[25][26] This method is preferred over using individual recombinant CYPs for an initial screen as it is performed in a more complex system (HLM) that contains multiple enzymes.

Step-by-Step Methodology:

-

Setup: The basic setup is similar to the microsomal stability assay (Protocol 2).

-

Inhibitor Co-incubation:

-

Prepare separate incubation mixtures. One will be a control with no inhibitor. The others will each contain a selective inhibitor for a major CYP isoform (see table below).

-

Pre-incubate the HLM and the specific inhibitor for ~10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Add the Canagliflozin Defluoro Impurity (1 µM) and pre-incubate for another 5 minutes.

-

Initiate the reaction with NADPH.

-

-

Reaction and Analysis:

-

Incubate for a fixed time period (e.g., 15 minutes, determined from the stability assay to be in the linear range of depletion).

-

Quench the reaction and analyze the remaining amount of the Defluoro Impurity via LC-MS/MS.

-

-

Data Interpretation:

-

Calculate the percentage of metabolism inhibited by each chemical inhibitor relative to the no-inhibitor control.

-

Significant inhibition (>50%) strongly suggests the involvement of that particular CYP isoform.

-

Data Presentation: Common CYP Isoforms and Inhibitors

| CYP Isoform | Selective Chemical Inhibitor |

| CYP1A2 | Furafylline |

| CYP2C9 | Sulfaphenazole |

| CYP2C19 | Ticlopidine |

| CYP2D6 | Quinidine |

| CYP3A4/5 | Ketoconazole |

Visualization: Reaction Phenotyping Logic

Caption: Logic of using inhibitors to identify metabolic pathways.

Data Synthesis and Interpretation

The power of this approach lies in comparing the data generated for Canagliflozin and its Defluoro Impurity.

-

If the Defluoro Impurity shows significantly faster clearance in HLM: This provides direct evidence for the metabolic blocking effect of the fluorine atom in the parent drug. It confirms a key SMR insight that guided the design of Canagliflozin.

-

If reaction phenotyping identifies a specific CYP (e.g., CYP2C9) as the primary metabolizer of the Defluoro Impurity: This reveals a metabolic pathway that is latent or minor for the parent drug. This information is valuable for predicting potential DDIs with drugs that are inhibitors or inducers of that specific CYP isoform, should any defluorinated metabolites be formed in vivo.

-

If novel hydroxylated metabolites of the impurity are identified: High-resolution mass spectrometry can pinpoint the location of the hydroxylation to the formerly fluorinated ring. This provides unequivocal evidence of the regioselectivity of the responsible CYP enzyme and confirms the site-blocking role of the fluorine atom.

Conclusion

The Canagliflozin Defluoro Impurity, while arising as a byproduct of manufacturing, is a powerful chemical tool for drug metabolism research. The protocols and frameworks outlined in this document demonstrate how it can be systematically applied to probe the metabolic pathways of Canagliflozin. By conducting comparative in vitro studies, researchers can validate the intended metabolic-blocking effects of fluorination, uncover latent metabolic pathways, and gain a more profound understanding of the structure-metabolism relationships that govern the drug's disposition. This approach transforms a simple impurity into a key that unlocks a deeper level of metabolic knowledge, embodying a strategic and resourceful approach to pharmaceutical science.

References

- Mamidi, R. N. et al. (2019). Proposed in vivo metabolic pathways for canagliflozin in mice, rats, dogs, and humans.

-

Patel, M. et al. (2024). Canagliflozin - StatPearls. NCBI Bookshelf. [Link]

-

Janssen Scientific Affairs, LLC. (2024). Pharmacokinetics of INVOKANA® (canagliflozin). J&J Medical Connect. [Link]

-

Suma, B. et al. (2014). rp-hplc method development and validation for the estimation of canagliflozin in tablet dosage form. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

SynZeal. (n.d.). Canagliflozin Impurities. SynZeal. [Link]

-

Tanaka, H. et al. (2021). Effects of canagliflozin on growth and metabolic reprograming in hepatocellular carcinoma cells: Multi-omics analysis of metabolomics and absolute quantification proteomics (iMPAQT). PLoS One. [Link]

-

Jayswal, L. J. et al. (2018). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Journal of Pharmaceutical Sciences and Research. [Link]

-

Saroj, R. et al. (2023). Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. ACS Omega. [Link]

-

BioIVT. (n.d.). Drug Metabolism Assays. BioIVT. [Link]

-

Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp Drug Development. [Link]

-

Correia, A. et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link]

-

Foti, R. S., & Wahlstrom, J. L. (2025). Cytochrome P450 reaction phenotyping: State of the art. Drug Metabolism and Pharmacokinetics. [Link]

-

Wilkinson, G. R. (1987). Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies. Pharmacokinetics in Risk Assessment. [Link]

-

Yuan, L. et al. (2018). Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS. Molecules. [Link]

-

U.S. Food and Drug Administration. (2005). ANDAs: Impurities in Drug Products. FDA. [Link]

-

Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern medicinal organofluorine compounds. Journal of Fluorine Chemistry. [Link]

-

Reddy, G. S. et al. (2017). Synthesis and Characterization of Potential Impurities of Canagliflozin. ChemistrySelect. [Link]

-

Wang, L. et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B. [Link]

-

Evotec. (n.d.). Microsomal Stability. Cyprotex. [Link]

-

Liu, Y. et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules. [Link]

-

Acar, B. L. et al. (2016). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

SynThink Research Chemicals. (n.d.). Canagliflozin Defluoro Impurity. SynThink. [Link]

-

U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. [Link]

-

U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River. [Link]

-

Williams, A. K., & D'Souza, J. J. (2013). SGLT2 Inhibitors: A Review of Canagliflozin. U.S. Pharmacist. [Link]

-

BioIVT. (2024). CYP Inhibitors Used for Reaction Phenotyping Studies. BioIVT. [Link]

-

El-Behery, M. G. et al. (2020). Developing Validated Method to Analyze Canagliflozin and Determine its Metabolites in Rat Plasma by LC-UV/MS. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

U.S. Food and Drug Administration. (2009). Guidance for Industry - ANDAs: Impurities in Drug Substances. Regulations.gov. [Link]

-

Veeprho. (2020). Drug Metabolite Impurities, Pathways & Analytical Techniques. Veeprho. [Link]

-

Zhang, H. et al. (2025). A validated LC-MS/MS method for the determination of canagliflozin, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, in a lower volume of rat plasma: Application to pharmacokinetic studies in rats. Journal of Chromatography B. [Link]

-

U.S. Food and Drug Administration. (2006). Guidance for Industry Q3B(R2) Impurities in New Drug Products. FDA. [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River. [Link]

-

Hewitt, N. J. et al. (2017). In Vitro and In Vivo Models of Drug Metabolism. Comprehensive Medicinal Chemistry III. [Link]

-

Gil, R. R., & Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

LGC Group. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3. [Link]

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [Link]

-

Reddy, T. M. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

-

Pharmaffiliates. (n.d.). Canagliflozin-impurities. Pharmaffiliates. [Link]

-

Zhang, H. et al. (2007). Cytochrome P450 reaction-phenotyping: an industrial perspective. Expert Opinion on Drug Metabolism & Toxicology. [Link]

-

Scribd. (n.d.). FDA Guidance on Drug Impurities in ANDAs. Scribd. [Link]

-

G, S. et al. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy & Bioallied Sciences. [Link]

-

BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro. [Link]

-

LGC Group. (2018). Dr. Ehrenstorfer - Selection and use of isotopic internal standards. YouTube. [Link]

Sources

- 1. uspharmacist.com [uspharmacist.com]

- 2. mdpi.com [mdpi.com]

- 3. bioivt.com [bioivt.com]

- 4. labcorp.com [labcorp.com]

- 5. fda.gov [fda.gov]

- 6. fda.gov [fda.gov]

- 7. fda.gov [fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of INVOKANA [jnjmedicalconnect.com]

- 11. researchgate.net [researchgate.net]

- 12. Canagliflozin Impurities | SynZeal [synzeal.com]

- 13. Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aiu.edu.sy [aiu.edu.sy]

- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 16. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. crimsonpublishers.com [crimsonpublishers.com]

- 18. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. researchgate.net [researchgate.net]

- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 23. merckmillipore.com [merckmillipore.com]

- 24. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]

- 25. bioivt.com [bioivt.com]

- 26. criver.com [criver.com]

Application Note: A Practical Synthetic Route for Canagliflozin Defluoro Impurity

Abstract & Introduction

1.1 Significance Canagliflovin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) and is a widely prescribed therapeutic for type 2 diabetes mellitus.[1] In the landscape of pharmaceutical development and manufacturing, the identification, synthesis, and characterization of impurities are of paramount importance for ensuring drug safety and efficacy. Regulatory bodies mandate stringent control over impurities, making the availability of pure impurity reference standards essential for analytical method development, validation, and routine quality control.[2]

1.2 The Defluoro Impurity The Canagliflozin Defluoro Impurity (CAS: 842133-16-8) is a process-related impurity where the fluorine atom on the terminal phenyl ring is replaced by a hydrogen atom.[3] This modification can arise from impurities present in the starting materials or through unforeseen side reactions during synthesis. This application note provides a detailed, robust, and logical synthetic route for producing this specific impurity, designed to be accessible to researchers and scientists in drug development and chemical synthesis.

1.3 Synthetic Strategy Overview The synthesis of C-aryl glucosides like Canagliflozin typically involves the coupling of a complex aryl-heterocyclic aglycone with a protected glucose moiety.[4][5] Our strategy for producing the defluoro impurity logically mirrors the established synthesis of the parent drug. The core principle is the substitution of the key fluorinated starting material, 2-(4-fluorophenyl)thiophene, with its non-fluorinated analog, 2-phenylthiophene. The subsequent synthetic sequence, involving Friedel-Crafts acylation, ketone reduction, lithiation, and C-glycosylation, is adapted from well-established methodologies for SGLT2 inhibitors.[5][6][7]

Retrosynthetic Analysis

The retrosynthetic analysis reveals a convergent approach, breaking the target molecule into two primary building blocks: a protected D-glucono-1,5-lactone and a substituted diaryl methane fragment. This strategy is advantageous as it allows for the independent synthesis and purification of key intermediates, improving the overall efficiency and yield of the process.

Caption: Retrosynthetic pathway for the Defluoro Impurity.

Detailed Synthetic Protocols

This synthesis is presented as a four-step process. All reactions should be conducted in dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.[8]

Step 1: Friedel-Crafts Acylation to Synthesize (5-Bromo-2-methylphenyl)(5-phenylthiophen-2-yl)methanone

Principle: This step involves an electrophilic aromatic substitution reaction. 5-Bromo-2-methylbenzoyl chloride is activated by the Lewis acid aluminum chloride (AlCl₃) to form a potent acylium ion electrophile, which then attacks the electron-rich thiophene ring, primarily at the C5 position, to form the desired ketone.[7]

Materials & Reagents:

| Reagent | M.W. | Amount | Moles | Equivalents |

|---|---|---|---|---|

| 5-Bromo-2-methylbenzoic acid | 215.04 | 10.0 g | 46.5 mmol | 1.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | 4.1 mL | 55.8 mmol | 1.2 |

| 2-Phenylthiophene | 160.24 | 7.45 g | 46.5 mmol | 1.0 |

| Aluminum Chloride (AlCl₃) | 133.34 | 7.44 g | 55.8 mmol | 1.2 |

| Dichloromethane (DCM) | - | 200 mL | - | - |

| Dimethylformamide (DMF) | - | 1 drop | - | Catalyst |

Protocol:

-

Acid Chloride Formation: To a flask containing 5-bromo-2-methylbenzoic acid (10.0 g, 46.5 mmol) in DCM (100 mL), add one drop of DMF. Slowly add thionyl chloride (4.1 mL, 55.8 mmol) at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude 5-bromo-2-methylbenzoyl chloride, which is used directly in the next step.

-

Acylation Reaction: Cool a suspension of aluminum chloride (7.44 g, 55.8 mmol) in DCM (100 mL) to 0 °C. Add a solution of 2-phenylthiophene (7.45 g, 46.5 mmol) in DCM. To this mixture, add the crude benzoyl chloride dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Expert Insight: A slow, controlled addition is critical to manage the exotherm of the reaction and prevent the formation of polymeric side products.

-

-

Reaction Monitoring & Workup: Stir the reaction at 0 °C for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography). Upon completion, carefully pour the reaction mixture into a beaker of crushed ice (~200 g) with concentrated HCl (20 mL).

-

Purification: Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with saturated NaHCO₃ solution and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is purified by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the title ketone as a solid.

Step 2: Ionic Reduction to Synthesize 2-((5-Bromo-2-methylphenyl)methyl)-5-phenylthiophene

Principle: The ketone is reduced to a methylene group using a hydride donor, triethylsilane (Et₃SiH), in the presence of a strong Lewis acid, boron trifluoride etherate (BF₃·OEt₂). The Lewis acid activates the carbonyl group, facilitating hydride transfer from the silane.[6][7]

Materials & Reagents:

| Reagent | M.W. | Amount | Moles | Equivalents |

|---|---|---|---|---|

| Step 1 Product | 357.29 | 15.0 g | 42.0 mmol | 1.0 |

| Triethylsilane (Et₃SiH) | 116.28 | 11.7 mL | 84.0 mmol | 2.0 |

| Boron trifluoride etherate | 141.93 | 10.6 mL | 84.0 mmol | 2.0 |

| Dichloromethane (DCM) | - | 150 mL | - | - |

Protocol:

-

Reaction Setup: Dissolve the ketone from Step 1 (15.0 g, 42.0 mmol) in anhydrous DCM (150 mL) and cool the solution to 0 °C.

-

Reagent Addition: Sequentially add triethylsilane (11.7 mL, 84.0 mmol) followed by the dropwise addition of boron trifluoride etherate (10.6 mL, 84.0 mmol), keeping the internal temperature below 5 °C.

-

Reaction Progression: After addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Expert Insight: This reduction is generally cleaner than methods like Clemmensen or Wolff-Kishner for substrates with sensitive functional groups.

-

-

Workup and Purification: Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is purified by column chromatography to yield the diaryl methane intermediate.

Step 3: C-Glycosylation

Principle: This crucial step forms the C-C bond between the sugar and the aglycone. A lithium-halogen exchange on the aryl bromide using n-butyllithium (n-BuLi) generates a highly nucleophilic aryllithium species. This species then attacks the electrophilic carbonyl of a protected gluconolactone to form a hemiacetal (lactol) intermediate.[5][9]

Materials & Reagents: